Tricaprilin-d50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H50O6 |

|---|---|

Molecular Weight |

521.0 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D |

InChI Key |

VLPFTAMPNXLGLX-JHOIILQSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Tricaprilin-d50

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Tricaprilin-d50, a deuterated form of Tricaprilin. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Core Concepts: Chemical Structure and Properties

Tricaprilin, also known as glyceryl trioctanoate, is a triglyceride composed of a glycerol backbone esterified with three octanoic acid (caprylic acid) chains.[1][2] It is classified as a medium-chain triglyceride (MCT).[3] this compound is the deuterium-labeled analogue of Tricaprilin, where 50 hydrogen atoms have been replaced by deuterium.[4][5] This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Tricaprilin and its metabolites.

The IUPAC name for this compound is [1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate. This detailed nomenclature specifies the extensive deuteration on both the glycerol backbone and the three octanoyl chains.

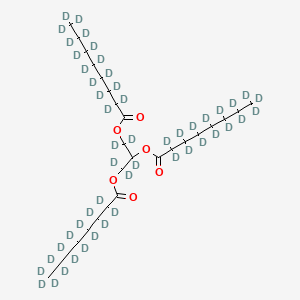

Below is a diagram illustrating the chemical structure of this compound.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₇D₅₀O₆ |

| Molecular Weight | 520.99 g/mol |

| Purity | ≥98% |

| Synonyms | Trioctanoin-d50, Glyceryl trioctanoate-d50 |

Metabolic Pathway and Mechanism of Action

Tricaprilin is under investigation as a ketogenic agent, particularly for its potential therapeutic effects in neurological disorders like Alzheimer's disease. Its mechanism of action is rooted in its metabolic fate, which provides an alternative energy source for the brain.

Upon oral administration, Tricaprilin is hydrolyzed in the gastrointestinal tract by gastric and pancreatic lipases into glycerol and deuterated octanoic acid (caprylic acid-d17). Unlike long-chain fatty acids, these medium-chain fatty acids are readily absorbed directly into the portal circulation and transported to the liver.

In the liver, deuterated octanoic acid undergoes β-oxidation to produce deuterated acetyl-CoA, which is then converted into ketone bodies (acetone-d6, acetoacetate-d3, and β-hydroxybutyrate-d4). These ketone bodies can cross the blood-brain barrier and serve as an alternative fuel source for neurons, bypassing the impaired glucose metabolism often observed in neurodegenerative diseases.

The following diagram illustrates the metabolic pathway of Tricaprilin.

Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based assays for the quantification of Tricaprilin and its metabolite, octanoic acid. The following is a detailed protocol for the analysis of fatty acids in biological samples using a deuterated internal standard, adapted for this compound.

Quantification of Octanoic Acid in Plasma using GC-MS

This protocol outlines the steps for sample preparation, derivatization, and analysis for the quantification of octanoic acid in a plasma sample, using this compound as the internal standard.

1. Materials and Reagents:

-

Plasma samples

-

This compound solution (as internal standard)

-

Octanoic acid standards

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Glass tubes with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph-mass spectrometer (GC-MS)

2. Sample Preparation and Lipid Extraction:

-

To a 100 µL plasma sample in a glass tube, add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.

-

Centrifuge the mixture at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new clean glass tube.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.

-

Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Seal the tube and heat at 100°C for 30 minutes to facilitate the esterification of fatty acids to FAMEs.

-

After cooling to room temperature, add 1 mL of water and 1 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. GC-MS Analysis:

-

Inject 1 µL of the final hexane extract into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 230°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Monitor characteristic ions for the methyl ester of octanoic acid and its deuterated counterpart derived from this compound.

-

5. Data Analysis and Quantification:

-

Construct a calibration curve by analyzing known concentrations of octanoic acid standards with a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte (octanoic acid methyl ester) to the peak area of the internal standard (deuterated octanoic acid methyl ester) against the concentration of the analyte.

-

Determine the concentration of octanoic acid in the plasma samples by interpolating their peak area ratios on the calibration curve.

The workflow for this experimental protocol is visualized in the following diagram.

References

Tricaprilin-d50 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, metabolic pathways, and analytical quantification of Tricaprilin-d50. This deuterated standard is essential for precise and accurate measurements in metabolic research and drug development, particularly in studies involving medium-chain triglycerides.

Core Molecular Data

This compound is the deuterium-labeled form of Tricaprilin, a triglyceride composed of a glycerol backbone and three caprylic (octanoic) acid chains. The heavy isotope labeling makes it an ideal internal standard for mass spectrometry-based quantification.

| Parameter | Value | Source |

| Molecular Formula | C₂₇D₅₀O₆ | [1] |

| Molecular Weight | 520.99 g/mol | [1] |

| Synonyms | Trioctanoin-d50, Glyceryl trioctanoate-d50 | [1] |

| Appearance | Not specified, typically a liquid | |

| Purity | ≥98% |

Metabolic Pathway of Tricaprilin

Tricaprilin, and by extension its deuterated isotopologue, undergoes hydrolysis in the small intestine, a reaction catalyzed by pancreatic lipases. This process releases octanoic acid and glycerol. Octanoic acid is then absorbed and undergoes mitochondrial β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be converted into ketone bodies.

Caption: Metabolic fate of Tricaprilin from hydrolysis to energy production.

Experimental Protocols

Quantitative Analysis of Tricaprilin in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a robust method for the quantification of Tricaprilin in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

-

Tricaprilin (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Blank biological matrix (plasma/serum)

2. Sample Preparation (Protein Precipitation & Lipid Extraction)

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL in isopropanol).

-

Add 500 µL of a cold extraction solvent mixture (e.g., isopropanol:acetonitrile, 1:1, v/v).

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water with 10 mM ammonium formate).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 10 mM Ammonium Formate in Methanol/Isopropanol (e.g., 90:10, v/v) with 0.1% Formic Acid.

-

Gradient Elution:

Time (min) % B 0.0 50 1.0 50 8.0 98 10.0 98 10.1 50 | 12.0 | 50 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Tricaprilin [M+NH₄]⁺ [Fragment Ion] To be optimized This compound [M+NH₄]⁺ [Fragment Ion] To be optimized (Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the standards. The ammonium adduct [M+NH₄]⁺ is commonly observed for triglycerides.)

4. Data Analysis

-

Integrate the peak areas for both Tricaprilin and this compound for each sample, calibrator, and quality control.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of Tricaprilin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of Tricaprilin in biological samples.

References

Navigating the Labyrinth of Isotopic Purity for Tricaprilin-d50: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the critical aspects of isotopic purity for the highly deuterated active pharmaceutical ingredient (API), Tricaprilin-d50.

In the landscape of deuterated drug development, establishing and controlling isotopic purity is a paramount concern that directly impacts the safety, efficacy, and regulatory acceptance of the final product. This guide provides an in-depth analysis of the isotopic purity requirements for this compound, a heavily deuterated analog of the medium-chain triglyceride Tricaprilin. While specific regulatory guidelines for the isotopic distribution of deuterated APIs are still evolving, this document outlines the current scientific consensus, analytical methodologies, and a framework for setting robust in-house specifications.

The Evolving Regulatory Landscape

Currently, neither the U.S. Food and Drug Administration (FDA) nor the European Medicines Agency (EMA) has issued specific guidance detailing the acceptable levels of isotopic variants for deuterated active pharmaceutical ingredients. The International Consortium for Innovation & Quality in Pharmaceutical Development (IQ) is actively working on establishing a science-based proposal for the synthesis, analysis, and control of deuterated APIs.[1][2][3] The prevailing view within the scientific community is that achieving 100% isotopic purity is practically unattainable.[1][2] Consequently, lower deuterated isotopologues (e.g., d49, d48) are increasingly considered an integral part of the drug substance's distribution profile rather than impurities in the traditional sense.

This paradigm shifts the responsibility to the manufacturer to thoroughly characterize the isotopic distribution of this compound and to justify the proposed specifications based on a comprehensive evaluation of the product's safety and efficacy in preclinical and clinical studies.

Establishing Specifications for this compound

In the absence of explicit regulatory mandates, the establishment of isotopic purity specifications for this compound should be based on a risk-based approach and supported by robust analytical data. A key consideration is the potential impact of lower isotopologues on the drug's pharmacokinetic and pharmacodynamic properties.

Table 1: General Isotopic Purity Recommendations for Deuterated Compounds

| Parameter | Recommended Specification | Rationale |

| Isotopic Enrichment | ≥ 98% | A commonly accepted benchmark in the industry for high-quality deuterated compounds, ensuring the vast majority of the molecules contain the desired number of deuterium atoms. |

| d49 Isotopologue | Report | The most abundant lower isotopologue, its level should be monitored and controlled. |

| d48 and Lower Isotopologues | Report | While present at lower levels, their distribution should be characterized to ensure batch-to-batch consistency. |

| Undeuterated Tricaprilin (d0) | ≤ 0.5% | Minimizing the amount of the non-deuterated counterpart is crucial to maintain the therapeutic advantages of deuteration. |

Note: These are general recommendations. Specific limits for this compound should be established based on batch history, process capability, and toxicological and clinical data.

One supplier of this compound lists a purity of ≥98%, although it is not explicitly defined whether this refers to chemical purity, isotopic purity, or a combination thereof.

Experimental Protocols for Determining Isotopic Purity

A multi-pronged analytical approach is essential for the comprehensive characterization of the isotopic purity and distribution of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the full scan mass spectrum in a positive ion mode, focusing on the m/z range corresponding to the protonated molecules of this compound and its isotopologues.

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d50).

-

Identify and integrate the peak areas of the lower isotopologues (d49, d48, etc.) and the undeuterated compound (d0).

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all detected species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., chloroform-d).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

-

Integration of residual proton signals against a known internal standard can provide an estimate of the overall level of deuteration.

-

-

²H NMR (Deuterium NMR):

-

Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei, confirming their presence at the expected positions.

-

Visualizing the Workflow and Decision-Making Process

To aid in understanding the logical flow of assessing and managing the isotopic purity of this compound, the following diagrams are provided.

References

A Technical Guide to Commercial Sourcing and Laboratory Applications of Tricaprilin-d50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and laboratory applications of Tricaprilin-d50, a deuterated stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines key product specifications from prominent suppliers, details a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and presents visual workflows to guide researchers in its sourcing and application.

Introduction to this compound

This compound is the deuterium-labeled form of Tricaprilin, a triglyceride composed of three caprylic acid (C8) fatty acid chains. In pharmaceutical and metabolic research, stable isotope-labeled compounds like this compound are indispensable tools. They serve as ideal internal standards in bioanalytical methods, particularly for isotope dilution mass spectrometry. Due to their near-identical physicochemical properties to the endogenous analyte, deuterated standards co-elute chromatographically and exhibit similar ionization efficiency, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

Commercial Suppliers of this compound

For researchers looking to procure this compound for laboratory use, two primary commercial suppliers have been identified: ChemScene and MedchemExpress. Below is a comparative summary of their product specifications. Pricing and availability are typically provided upon quotation request.

| Specification | ChemScene | MedchemExpress |

| Product Name | This compound | This compound (Trioctanoin-d50) |

| Catalog Number | CS-0438477 | HY-B1804S1 |

| Molecular Formula | C₂₇D₅₀O₆[1] | C₂₇D₅₀O₆ |

| Molecular Weight | 520.99[1] | 520.99 |

| Purity | ≥98%[1] | Information available upon request |

| CAS Number | None Provided[1] | None Provided |

| Synonyms | Trioctanoin-d50; Glyceryl trioctanoate-d50[1] | Trioctanoin-d50; Glyceryl trioctanoate-d50 |

| Storage | Sealed in dry, 2-8°C | Information available upon request |

| Documentation | Certificate of Analysis and Safety Data Sheet available upon request. | Certificate of Analysis and Safety Data Sheet available upon request. |

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Tricaprilin in a biological matrix (e.g., plasma, serum). This protocol should be optimized based on the specific instrumentation and experimental conditions of the user's laboratory.

1. Preparation of Stock and Working Solutions:

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in an appropriate organic solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.

-

Analyte (Tricaprilin) Stock Solution (1 mg/mL): Prepare a stock solution of non-labeled Tricaprilin in the same manner.

-

Working Solutions:

-

Calibration Curve Standards: Perform serial dilutions of the Tricaprilin stock solution with the appropriate solvent to create a series of calibration standards at known concentrations.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a concentration that provides a stable and reproducible signal in the mass spectrometer. This concentration should be kept constant for all samples.

-

2. Sample Preparation:

-

Aliquoting: In a microcentrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).

-

Spiking: Add a small, fixed volume of the this compound internal standard spiking solution to each sample, including calibration standards and quality control samples.

-

Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile (typically 3-4 volumes of the sample volume), to each tube to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis. The supernatant can be further evaporated and reconstituted in a mobile phase-compatible solvent if concentration is needed.

3. LC-MS/MS Analysis:

-

Chromatography: Use a suitable C18 reversed-phase column for the separation of Tricaprilin. The mobile phase will typically consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Tricaprilin (Analyte): Determine the optimal precursor-to-product ion transition for Tricaprilin.

-

This compound (IS): Determine the corresponding precursor-to-product ion transition for the deuterated internal standard. The precursor ion will have a higher m/z value due to the deuterium labeling.

-

-

-

Data Acquisition: Inject the prepared samples and acquire the data for the specified MRM transitions.

4. Data Analysis:

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte (Tricaprilin) and the internal standard (this compound).

-

Response Ratio Calculation: For each sample, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Plot the response ratios of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantification: Determine the concentration of Tricaprilin in the unknown samples by interpolating their response ratios on the calibration curve.

Visualizing Workflows and Relationships

To further clarify the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.

Caption: A logical workflow for the selection and procurement of this compound.

References

The Core Mechanism of Tricaprilin-d50 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Tricaprilin-d50 as an internal standard in the quantitative bioanalysis of Tricaprilin. The principles, experimental protocols, and data interpretation outlined herein are essential for researchers and scientists engaged in pharmacokinetic, toxicokinetic, and metabolic studies involving this medium-chain triglyceride.

Introduction to Tricaprilin and the Role of an Internal Standard

Tricaprilin (glyceryl tricaprylate) is a medium-chain triglyceride composed of a glycerol backbone and three caprylic (octanoic) acid chains. It is under investigation as a medical food and therapeutic agent, notably for its potential to induce ketosis as an alternative energy source for the brain in neurological conditions like Alzheimer's disease[1]. After oral administration, Tricaprilin is hydrolyzed into octanoic acid, which is then metabolized in the liver to produce ketone bodies.

Accurate quantification of Tricaprilin in biological matrices such as plasma is crucial for understanding its pharmacokinetics and metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be affected by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations.

To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound is the deuterated analog of Tricaprilin and serves as an ideal internal standard. It is chemically identical to the analyte, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and ionization effects. Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer.

The Mechanism of Action of this compound in Quantitative Analysis

The fundamental principle behind using this compound as an internal standard is isotopic dilution. A known, constant amount of this compound is added to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The analyte (Tricaprilin) and the internal standard (this compound) are then extracted and analyzed together.

The mass spectrometer measures the peak area response for both the analyte and the internal standard. A ratio of the analyte peak area to the internal standard peak area is calculated for each sample. This ratio is then used to determine the concentration of the analyte in the unknown samples by plotting it against the concentration of the calibration standards.

By using this ratio, any variations that occur during sample preparation and analysis will affect both the analyte and the internal standard equally, and thus, the ratio will remain constant, leading to more accurate and precise results.

Experimental Protocol: Quantification of Tricaprilin in Human Plasma

This section details a representative experimental protocol for the quantification of Tricaprilin in human plasma using this compound as an internal standard.

Materials and Reagents

-

Tricaprilin analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, isopropanol, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (calibrant, QC, or unknown).

-

Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube.

-

Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).

-

Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (50:50, v/v) |

| Flow Rate | 0.4 mL/min |

| Gradient | 80% B (0-0.5 min), 80-98% B (0.5-2.5 min), 98% B (2.5-3.5 min), 98-80% B (3.5-3.6 min), 80% B (3.6-5.0 min) |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 2 |

Mass Spectrometric Detection

Tricaprilin, like other triglycerides, tends to form adducts in the ESI source, with ammonium adducts ([M+NH₄]⁺) being common when ammonium formate is used as a mobile phase additive, or protonated molecules ([M+H]⁺) with formic acid. A characteristic fragmentation pattern for triglycerides is the neutral loss of one of the fatty acid chains.

Table 1: Mass and Formula of Tricaprilin and this compound

| Compound | Chemical Formula | Exact Mass |

| Tricaprilin | C₂₇H₅₀O₆ | 470.36 |

| This compound | C₂₇D₅₀O₆ | 520.67 |

Given the structure of Tricaprilin (three C8 fatty acid chains), a prominent product ion will result from the loss of one octanoic acid molecule.

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Tricaprilin | 488.4 | 345.3 | 25 |

| This compound | 538.7 | 378.5 | 25 |

Note: These are proposed transitions and should be optimized during method development.

Bioanalytical Method Validation (Representative Data)

A bioanalytical method must be validated to ensure its reliability. The following tables present representative data for a validated method for Tricaprilin in human plasma.

Table 3: Calibration Curve Linearity

| Parameter | Value |

| Calibration Range | 10 - 5000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | ≤ 10 | ± 10 | ≤ 12 | ± 12 |

| Low | 30 | ≤ 8 | ± 8 | ≤ 10 | ± 10 |

| Medium | 500 | ≤ 7 | ± 7 | ≤ 9 | ± 9 |

| High | 4000 | ≤ 6 | ± 6 | ≤ 8 | ± 8 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |

| Low | 30 | 92.5 | 0.98 |

| High | 4000 | 95.1 | 1.01 |

Table 6: Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Short-term (Bench-top) | 8 hours at RT | Stable |

| Long-term | 30 days at -80°C | Stable |

| Post-preparative | 24 hours in autosampler | Stable |

Visualizing the Workflow and Metabolic Pathway

Experimental Workflow

Metabolic Pathway of Tricaprilin

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Tricaprilin in biological matrices. Its use in an isotopic dilution LC-MS/MS method effectively mitigates analytical variability, ensuring the generation of high-quality data for pharmacokinetic and metabolic studies. The representative method and data presented in this guide provide a robust framework for the development and validation of bioanalytical assays for Tricaprilin. Adherence to these principles is critical for supporting drug development programs and regulatory submissions.

References

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Tricaprilin and its Deuterated Internal Standard, Tricaprilin-d50

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, achieving the highest degree of accuracy and reliability is paramount. This technical guide explores the critical differences between the medium-chain triglyceride, Tricaprilin, and its deuterated stable isotope-labeled internal standard, Tricaprilin-d50. Understanding these differences is fundamental to developing robust bioanalytical methods for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

This compound serves as the ideal internal standard for the quantification of Tricaprilin. An internal standard is essential for high-quality bioanalysis, acting as a control for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[1] By incorporating a stable, heavy isotope like deuterium, this compound becomes distinguishable by mass from the endogenous analyte while retaining nearly identical chemical and physical properties.[2] This ensures that it behaves in the same manner as Tricaprilin during extraction, chromatography, and ionization, effectively normalizing for variations and matrix effects that can lead to inaccurate results.[2][3]

Core Differences: A Physicochemical Comparison

The fundamental distinction between Tricaprilin and this compound lies in their isotopic composition. In this compound, all 50 hydrogen (H) atoms have been replaced by their heavier, stable isotope, deuterium (D or ²H). This substitution results in a significant and predictable increase in mass without altering the molecule's chemical structure or reactivity.

| Property | Tricaprilin | This compound | Rationale for Difference |

| Chemical Formula | C₂₇H₅₀O₆ | C₂₇D₅₀O₆ | Replacement of 50 protium (¹H) atoms with 50 deuterium (²H) atoms. |

| Average Molecular Weight | ~470.7 g/mol [4] | ~521.0 g/mol | Each deuterium atom adds ~1.006 Da more mass than a protium atom. |

| Monoisotopic Mass | 470.3607 Da | 520.6733 Da | Calculated based on the most abundant isotopes of each element (¹²C, ¹H/²H, ¹⁶O). |

| Physicochemical Behavior | Identical | Near-Identical | The mass difference is large enough for MS detection but small enough not to significantly affect properties like polarity, solubility, or chromatographic retention time. |

| Role in Assay | Analyte (Target of Quantification) | Internal Standard (Reference for Quantification) | The analyte is the compound of interest being measured; the internal standard is added at a known concentration to correct for analytical variability. |

Application in Quantitative Bioanalysis: An LC-MS/MS Workflow

The use of a deuterated internal standard like this compound is the cornerstone of "gold standard" quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The process ensures that any sample-specific variations, such as incomplete extraction recovery or ion suppression, affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains stable even if the absolute signals fluctuate.

Below is a diagram illustrating a typical bioanalytical workflow for the quantification of Tricaprilin in a biological matrix like human plasma.

References

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides in Biological Matrices using Tricaprilin-d50 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing insights into cellular metabolism, disease pathogenesis, and drug discovery. Triglycerides are a major class of lipids that function as energy storage molecules, and their dysregulation is associated with various metabolic disorders. Accurate and precise quantification of triglycerides in complex biological matrices is crucial for this research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its high sensitivity, selectivity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard is critical for reliable quantification, as it compensates for variations in sample preparation, matrix effects, and instrument response.[4][5]

Tricaprilin-d50 is a deuterated form of tricaprilin (a triglyceride with three C8:0 fatty acid chains) and serves as an excellent internal standard for the quantification of medium-chain and other triglycerides. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of triglycerides in plasma samples using LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Internal Standard (IS): this compound

-

Solvents: Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water (LC-MS grade)

-

Additives: Formic acid, Ammonium formate

-

Biological Matrix: Human plasma (or other relevant biological samples)

-

Extraction Solvents: Methyl-tert-butyl ether (MTBE)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is a modification of established lipid extraction methods, such as the Matyash method, which is effective for a broad range of lipids.

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To a 50 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels, typically in the range of 1-10 µg/mL).

-

Protein Precipitation: Add 200 µL of cold methanol containing the internal standard to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Liquid-Liquid Extraction:

-

Add 750 µL of MTBE.

-

Vortex for 10 minutes at 4°C.

-

Add 188 µL of water to induce phase separation.

-

Vortex for 1 minute.

-

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully collect the upper organic layer (containing lipids) and transfer it to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of IPA/ACN/Water (2:1:1, v/v/v). Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific analytes and instrumentation.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm or equivalent |

| Column Temperature | 55°C |

| Mobile Phase A | 60:40 ACN:Water with 10 mM Ammonium Formate |

| Mobile Phase B | 90:10 IPA:ACN with 10 mM Ammonium Formate |

| Flow Rate | 0.45 mL/min |

| Injection Volume | 2 µL |

| Gradient Elution | 0-2 min: 30% B, 2-2.5 min: 30-40% B, 2.5-10 min: 40-99% B, 10-12 min: 99% B, 12.1-15 min: 30% B |

| MS System | Agilent 6495 Triple Quadrupole or equivalent |

| Ionization Mode | ESI Positive |

| MRM Transitions | To be determined by direct infusion of standards. For triglycerides, [M+NH4]+ is a common precursor ion. |

| Collision Energy | Optimized for each analyte and internal standard. |

Data Presentation

Quantitative data should be presented in a clear, tabular format. The following is an example of how to structure a results table for a validation experiment.

Table 1: Precision and Accuracy of Triglyceride Quantification using this compound

| Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| Triglyceride X | 5 | 4.5 | 6.2 | 102.1 |

| 50 | 3.1 | 4.8 | 98.7 | |

| 500 | 2.5 | 3.9 | 101.5 | |

| Triglyceride Y | 10 | 5.2 | 7.1 | 97.9 |

| 100 | 3.8 | 5.5 | 103.2 | |

| 1000 | 2.9 | 4.3 | 99.8 |

Validation acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the Lower Limit of Quantification).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Triglyceride Quantification.

Role of Internal Standard in LC-MS/MS

Caption: Logic of Internal Standard Correction.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in biological matrices by LC-MS/MS. The detailed protocol herein offers a solid foundation for researchers to develop and validate high-quality bioanalytical methods for lipidomics research. The inherent advantages of using a stable isotope-labeled internal standard, such as correction for matrix effects and procedural losses, are essential for generating accurate and reproducible data in complex studies.

References

- 1. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Offline SPE-LC-MS/MS Method for Simultaneous Quantification of Tacrolimus, Cyclosporine A, Kynurenine, Tryptophan, and Creatinine Using Volumetric Absorptive Microsampling Device Mitra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Quantitative Analysis of Tricaprilin in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) using Tricaprilin-d50 as an Internal Standard

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Tricaprilin in human plasma. Tricaprilin, a medium-chain triglyceride, is under investigation as a ketogenic agent for various neurological conditions. Accurate quantification in biological matrices is crucial for pharmacokinetic and metabolic studies. This method employs a stable isotope-labeled internal standard, Tricaprilin-d50, to ensure high accuracy and precision by correcting for matrix effects and variability in sample preparation. The protocol outlines a straightforward liquid-liquid extraction followed by derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Tricaprilin (glyceryl tricaprylate) is a medium-chain triglyceride (MCT) that serves as a precursor to ketone bodies, providing an alternative energy source for the brain. Its therapeutic potential is being explored in conditions characterized by cerebral glucose hypometabolism, such as Alzheimer's disease and certain types of epilepsy. To support the clinical development of Tricaprilin, a reliable bioanalytical method for its quantification in human plasma is essential.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of lipids due to its high sensitivity and selectivity. However, the direct analysis of triglycerides by GC-MS can be challenging due to their low volatility. A common approach to overcome this is the derivatization of triglycerides into their more volatile fatty acid methyl ester (FAME) constituents.

This application note describes a validated GC-MS method for the determination of Tricaprilin in human plasma. The use of this compound, a deuterated analog of Tricaprilin, as an internal standard (IS) is a key feature of this method. Isotope dilution mass spectrometry is the gold standard for quantitative analysis as the IS and analyte exhibit nearly identical chemical and physical properties, ensuring accurate correction for any variations during sample processing and analysis.

Experimental Protocols

Materials and Reagents

-

Tricaprilin (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Boron trifluoride-methanol solution (14% w/v)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Autosampler: Agilent 7693A (or equivalent)

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

Sample Preparation

-

Spiking of Internal Standard: To 200 µL of human plasma in a glass centrifuge tube, add 20 µL of this compound internal standard working solution (50 µg/mL in methanol).

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add 1 mL of hexane to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (hexane) to a clean glass tube.

-

-

Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Transesterification):

-

To the dried residue, add 500 µL of 0.5 M methanolic NaOH.

-

Vortex for 30 seconds and heat at 60°C for 10 minutes.

-

Cool the sample to room temperature.

-

Add 500 µL of 14% boron trifluoride-methanol solution.

-

Vortex for 30 seconds and heat at 60°C for 10 minutes.

-

Cool the sample to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Transfer the upper organic layer (hexane) containing the FAMEs to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

-

GC-MS Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 100°C, hold for 1 min |

| Ramp 1 | 20°C/min to 250°C, hold for 5 min |

| Ramp 2 | 10°C/min to 300°C, hold for 2 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | |

| Caprylic Acid Methyl Ester (from Tricaprilin) | m/z 87 (quantifier), 74, 143 (qualifiers) |

| d50-Caprylic Acid Methyl Ester (from this compound) | m/z 92 (quantifier), 77, 148 (qualifiers) |

Data Presentation

The method was validated for linearity, precision, and accuracy. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 1: Calibration Curve Data for Tricaprilin in Human Plasma

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.025 |

| 1.0 | 0.051 |

| 5.0 | 0.248 |

| 10.0 | 0.505 |

| 25.0 | 1.259 |

| 50.0 | 2.512 |

| 100.0 | 5.021 |

| Linearity (r²) | 0.9995 |

Table 2: Precision and Accuracy of the Method

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | 6.8 | -3.2 | 8.5 | -2.5 |

| Low | 1.5 | 5.2 | 1.8 | 6.1 | 2.3 |

| Medium | 20.0 | 4.1 | -0.5 | 5.3 | -1.1 |

| High | 80.0 | 3.5 | 2.1 | 4.7 | 1.9 |

Visualizations

Caption: Experimental workflow for the quantification of Tricaprilin in human plasma.

Preparing Tricaprilin-d50 Stock Solutions for In Vitro Experiments

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) fatty acids esterified to a glycerol backbone, serves as a key medium-chain triglyceride (MCT). It is utilized in various research and pharmaceutical applications, notably as a ketogenic agent and an alternative energy source for cellular metabolism. Tricaprilin-d50 is a deuterated form of tricaprilin, where 50 hydrogen atoms have been replaced by deuterium. This stable isotope labeling makes it an invaluable tool for metabolic studies, allowing researchers to trace the uptake, transport, and catabolism of its constituent fatty acids and glycerol without the use of radioactive isotopes.

This application note provides detailed protocols for the preparation of this compound stock solutions for use in a range of in vitro experiments, including but not limited to, metabolic flux analysis, lipid droplet dynamics, and cellular energy metabolism studies.

Physicochemical Data and Solubility

The physical and chemical properties of this compound are assumed to be highly similar to its non-deuterated analog, Tricaprilin. Quantitative data for solubility and storage are summarized in the table below.

| Property | Value | Source/Comment |

| Molecular Formula | C₂₇D₅₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 520.99 g/mol | --INVALID-LINK-- |

| Solubility in DMSO | ~41.67 mg/mL (~80 mM) | Based on data for Tricaprilin. --INVALID-LINK-- |

| Solubility in Ethanol | Miscible | Medium-chain triglycerides are generally miscible with alcohol. |

| Aqueous Solubility | Practically Insoluble | --INVALID-LINK-- |

| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol (EtOH) | For preparation of high-concentration stock solutions. |

| Storage (Powder) | 2-8°C, sealed from moisture | --INVALID-LINK-- |

| Storage (Stock Solution) | -20°C for short-term (1 month), -80°C for long-term (6 months) | General recommendation for lipid stock solutions. --INVALID-LINK-- |

Experimental Protocols

Materials

-

This compound (solid or oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Ethanol (200 proof, absolute), molecular biology grade

-

Sterile, conical-bottom tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Sterile syringe filters (0.22 µm), compatible with the chosen solvent (e.g., PTFE for organic solvents)

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution.

-

Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of an 80 mM stock solution, weigh out 41.68 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the this compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution becomes clear. Gentle warming (up to 37°C) can also aid dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound Stock Solution in Ethanol

This protocol is an alternative for cell lines that are sensitive to DMSO.

-

Weighing: Accurately weigh the desired amount of this compound into a sterile conical tube.

-

Solvent Addition: Add the required volume of absolute ethanol.

-

Dissolution: Vortex thoroughly. As medium-chain triglycerides are miscible with ethanol, dissolution should occur readily. Sonication can be used to ensure homogeneity.

-

Sterilization: Filter-sterilize the solution as described in Protocol 1.

-

Aliquoting and Storage: Aliquot and store the ethanolic stock solution at -20°C or -80°C. Ensure the tubes are tightly sealed to prevent evaporation of the ethanol.

Preparation of Working Solutions for Cell Culture

It is critical to maintain a low final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity (typically ≤ 0.5% v/v).

-

Pre-warming: Gently warm the required aliquot of the this compound stock solution and the cell culture medium to 37°C.

-

Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion. For example, to prepare a 100 µM working solution from an 80 mM stock, you can perform a 1:800 dilution (e.g., add 1.25 µL of stock to 1 mL of medium).

-

Application to Cells: Immediately add the final working solution to your cell cultures.

Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and experimental goals. A starting concentration in the range of 50-200 µM is recommended, with optimization based on dose-response and time-course experiments.

Visualizations

Caption: Workflow for preparing and using this compound solutions.

Caption: Simplified metabolic pathway of this compound.

Safety Precautions

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

-

Handle this compound in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DMSO is readily absorbed through the skin and can carry dissolved substances with it. Exercise caution when handling DMSO stock solutions.

-

Ethanol is flammable. Keep it away from open flames and ignition sources.

By following these guidelines and protocols, researchers can successfully prepare stable, sterile stock solutions of this compound for a variety of in vitro applications, enabling precise and reliable metabolic tracing studies.

Application Note: Measuring Ketogenesis Rates with Isotope Tracers like Tricaprilin-d50

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and protocol for measuring the rate of ketogenesis in vivo using stable isotope tracers, with a specific focus on the application of deuterated Tricaprilin (Tricaprilin-d50).

Introduction

Ketogenesis is a critical metabolic pathway that produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from the breakdown of fatty acids, primarily in the liver mitochondria.[1][2] These ketone bodies serve as a vital alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, during periods of low glucose availability such as fasting or a ketogenic diet.[1][3] Dysregulation of ketogenesis is implicated in various metabolic diseases, and therapeutic ketosis is being explored for conditions like Alzheimer's disease, epilepsy, and certain cancers.[4]

Accurately measuring the rate of endogenous ketone production (ketogenesis) is essential for understanding its physiological regulation and for developing therapeutic strategies. Stable isotope tracer methodology is a powerful tool for quantifying metabolic fluxes in vivo. This method involves introducing a labeled substrate (the tracer) and measuring its dilution by the endogenously produced, unlabeled equivalent (the tracee).

Tricaprilin, a medium-chain triglyceride (MCT), is hydrolyzed into octanoic acid, which is then rapidly metabolized in the liver to produce ketone bodies. Using a deuterated version, this compound, allows for the production of labeled ketone bodies. By measuring the isotopic enrichment of ketone bodies in the blood, researchers can calculate their rate of appearance (Ra), which reflects the rate of ketogenesis.

Principle of the Method

The methodology is based on the tracer dilution principle.

-

Administration of Tracer: A known amount of this compound is administered orally.

-

Metabolism: The this compound is hydrolyzed in the gut to deuterated octanoic acid, which is absorbed and transported to the liver. Hepatic β-oxidation converts the labeled octanoic acid into labeled acetyl-CoA, which then enters the ketogenesis pathway, producing labeled ketone bodies (acetoacetate-dx and β-hydroxybutyrate-dx).

-

Tracer Dilution: These newly synthesized, labeled ketone bodies mix with the pool of unlabeled ketone bodies produced from endogenous fat stores.

-

Sample Analysis: Blood samples are collected, and the plasma is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentrations and isotopic enrichment of the ketone bodies.

-

Kinetic Calculation: At a metabolic steady state, the rate of appearance (Ra) of the ketone bodies can be calculated based on the tracer infusion/administration rate and the measured isotopic enrichment (Tracer-to-Tracee Ratio).

Signaling Pathway for Hepatic Ketogenesis

The production of ketone bodies is a multi-step enzymatic process occurring within the liver mitochondria, primarily regulated by substrate availability (fatty acids) and hormonal signals like insulin and glucagon. The key rate-limiting enzyme is HMG-CoA synthase 2 (HMGCS2).

Caption: The hepatic ketogenesis pathway from fatty acid sources to circulating ketone bodies.

Experimental Protocol

This protocol outlines the key steps for an in vivo study in human subjects. Adjustments may be necessary for animal models.

Materials and Reagents

-

Tracer: this compound (custom synthesis)

-

Internal Standards: Stable isotope-labeled internal standards for β-hydroxybutyrate (e.g., [3,4,4,4-D4]βOHB) and acetoacetate (e.g., [U-13C4]AcAc) for LC-MS/MS quantification.

-

Sample Collection: K2-EDTA collection tubes.

-

Reagents: Acetonitrile (ACN), Methanol (MeOH), Sodium Borodeuteride (NaBD4) for acetoacetate stabilization.

-

Equipment: Clinical centrifuge, -80°C freezer, Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

Procedure

-

Subject Preparation:

-

Subjects should fast overnight (10-12 hours) to achieve a metabolic steady state and stimulate basal ketogenesis.

-

A baseline blood sample (-15 min and 0 min) is collected to determine background isotopic enrichment.

-

-

Tracer Administration:

-

Administer a precisely weighed oral dose of this compound (e.g., 10-20g). The tracer can be mixed into a beverage for palatability.

-

-

Sample Collection:

-

Collect blood samples into K2-EDTA tubes at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

Immediately place samples on ice.

-

-

Sample Processing:

-

Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Acetoacetate Stabilization: Due to the chemical instability of acetoacetate, it must be stabilized immediately. This is typically done by reducing it to a stable β-hydroxybutyrate analog using sodium borodeuteride (NaBD4). This reaction creates a deuterium-labeled BHB from AcAc, which can be distinguished from the original BHB pool by mass spectrometry.

-

Transfer plasma aliquots to cryovials and store at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Sample Preparation: Thaw plasma samples and precipitate proteins using a cold solvent mixture (e.g., 1:1 ACN:MeOH) containing the internal standards ([D4]βOHB and [13C4]AcAc).

-

Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Chromatography: Use a reverse-phase UHPLC method to separate β-hydroxybutyrate from its isomers.

-

Mass Spectrometry: Employ tandem MS (MS/MS) with parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to specifically detect and quantify each isotopologue of β-hydroxybutyrate (unlabeled, tracer-derived, and internal standard).

-

-

Data Analysis and Calculation:

-

Calculate the concentrations of unlabeled and labeled ketone bodies from the standard curves.

-

Determine the Tracer-to-Tracee Ratio (TTR) or mole percent enrichment (MPE) at each time point.

-

The Rate of Appearance (Ra) of total ketone bodies is calculated using appropriate kinetic models. For a steady-state primed-continuous infusion, the formula is Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment at plateau. For oral bolus administration, more complex non-steady-state models (e.g., based on the area under the enrichment curve) are required to account for the absorption and clearance kinetics of the tracer.

-

Experimental Workflow Diagram

Caption: Workflow for measuring ketogenesis rates using an oral this compound tracer.

Data Presentation and Interpretation

The primary outcome is the Rate of Appearance (Ra) of total ketone bodies, which represents the total rate of ketogenesis from all sources. Data should be summarized in tables to allow for clear comparison between different physiological states or study arms.

Table 1: Example Ketone Body Kinetics in Post-Absorptive State

| Parameter | Unit | Value (Mean ± SD) | Reference |

| Plasma Concentrations | |||

| β-hydroxybutyrate (BHB) | mM | 0.22 | |

| Acetoacetate (AcAc) | mM | 0.07 | |

| Ketone Body Kinetics | |||

| Total Ketone Body Ra | µmol/kg/min | 3.74 ± 0.45 | |

| BHB Ra | µmol/kg/min | 2.76 ± 0.31 | |

| AcAc Ra | µmol/kg/min | 0.98 ± 0.14 | Calculated |

Note: The values presented are representative from studies using 13C-labeled ketone tracers and serve as an example of expected outcomes. Actual results will vary based on the specific tracer, dose, and subject population.

Conclusion

Measuring ketogenesis rates using stable isotope tracers like this compound provides invaluable insight into metabolic physiology. The combination of oral tracer administration with robust LC-MS/MS analysis allows for the safe and accurate quantification of ketone body kinetics in humans. This methodology is a critical tool for basic science research and for the clinical development of drugs that modulate ketone metabolism.

References

- 1. Ketogenesis - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tricaprilin-d50 in Alzheimer's Disease Metabolomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is characterized by progressive neurodegeneration and cognitive decline. A key pathological feature of AD is cerebral glucose hypometabolism, where brain cells become less efficient at using glucose for energy.[1] Tricaprilin, a medium-chain triglyceride (MCT), has emerged as a potential therapeutic agent for AD.[2][3] It is metabolized into ketone bodies, which can serve as an alternative energy source for the brain, thereby bypassing the impaired glucose metabolism.[2]

To accurately study the pharmacokinetics and metabolic fate of tricaprilin in the context of Alzheimer's disease, a robust analytical methodology is essential. The use of a stable isotope-labeled internal standard, such as Tricaprilin-d50, is critical for achieving precise and accurate quantification in complex biological matrices like plasma and cerebrospinal fluid (CSF). This document provides detailed application notes and a generalized protocol for the use of this compound in Alzheimer's disease metabolomics studies using liquid chromatography-mass spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is the gold standard for quantitative analysis. This compound, a deuterated form of tricaprilin, is chemically identical to the analyte of interest but has a different mass. By adding a known amount of this compound to a sample, it acts as an internal standard that experiences the same sample preparation and analytical variations as the endogenous tricaprilin. The ratio of the signal from the analyte to the signal from the internal standard allows for highly accurate and precise quantification, correcting for matrix effects and variations in instrument response.

Data Presentation: Quantitative Insights from Tricaprilin Clinical Trials in Alzheimer's Disease

While specific quantitative data for this compound is not publicly available, the following tables summarize key findings from clinical trials of tricaprilin in patients with mild to moderate Alzheimer's disease. The use of a deuterated internal standard like this compound would be instrumental in obtaining the precise pharmacokinetic data that underpins such clinical outcomes.

Table 1: Pharmacokinetic Parameters of Tricaprilin Formulations

| Formulation | Dose | Population | Key Findings | Reference |

| AC-SD-01 & AC-SD-03 | 20g (post-meal) | Healthy Caucasians and Asians | Both formulations showed desirable pharmacokinetic characteristics, leading to the generation of ketones with excellent safety and tolerability. | |

| AC-SD-03 | 30g (twice daily) | Healthy elderly | Well-tolerated and generated excellent levels of ketosis. | |

| Tricaprilin | 30g (post-meal) | Healthy Caucasians and Chinese | Administration after a meal optimized bioavailability and minimized gastrointestinal adverse events. |

Table 2: Efficacy of Tricaprilin in Alzheimer's Disease Clinical Trials

| Study | Intervention | Duration | Primary Outcome | Key Results | Reference |

| Phase 2 (NCT00142805) | Tricaprilin (20g/day) vs. Placebo | 90 days | ADAS-Cog Score | A statistically significant improvement in ADAS-Cog scores was observed in APOE4(-) patients. | |

| Single-Case Observation | Caprylic Triglyceride | 109 days | MoCA and MMSE Scores | MoCA scores improved from 24 to 28, and MMSE scores improved from 23 to 28. | |

| Phase 3 (ALTER-AD) | Tricaprilin (20g twice daily) vs. Placebo | 26 weeks | ADAS-Cog Score | Ongoing study to evaluate the effects on cognition and daily living activities. |

Experimental Protocols

The following is a generalized protocol for the quantification of tricaprilin in human plasma using this compound as an internal standard, based on established lipidomics and metabolomics workflows.

Sample Preparation (Plasma)

-

Thawing: Thaw frozen plasma samples on ice to prevent degradation.

-

Internal Standard Spiking: Add a known concentration of this compound solution (in a solvent like methanol or isopropanol) to each plasma sample. Vortex briefly to mix.

-

Protein Precipitation and Lipid Extraction:

-

Add 4 volumes of ice-cold methanol to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids and internal standard to a new tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol 1:1, v/v). Vortex to ensure complete dissolution.

-

Filtration: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is suitable for separating triglycerides.

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B will be used to separate the lipids.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions:

-

Tricaprilin (Analyte): A specific precursor ion to product ion transition will be monitored.

-

This compound (Internal Standard): A corresponding mass-shifted precursor ion to product ion transition will be monitored.

-

-

Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and collision energies for each MRM transition should be optimized to achieve maximum sensitivity.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the MRM transitions of both tricaprilin and this compound using the instrument's software.

-

Ratio Calculation: Calculate the ratio of the peak area of tricaprilin to the peak area of this compound for each sample.

-

Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of tricaprilin and a fixed concentration of this compound. Plot the peak area ratio against the concentration of tricaprilin.

-

Quantification: Determine the concentration of tricaprilin in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Metabolic Pathway of Tricaprilin

Caption: Metabolic fate of orally administered Tricaprilin to provide an alternative energy source for the brain in Alzheimer's disease.

Experimental Workflow for Tricaprilin Quantification

Caption: A generalized workflow for the quantitative analysis of Tricaprilin in plasma using a deuterated internal standard.

References

Troubleshooting & Optimization

Troubleshooting Tricaprilin-d50 peak splitting in HPLC chromatography

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Tricaprilin-d50, a deuterated triglyceride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, with a specific focus on peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak splitting when analyzing this compound?

Peak splitting for a single analyte like this compound in HPLC can stem from several sources. The most frequent causes include issues with the analytical column, improper sample preparation, or problems with the mobile phase composition.[1][2][3] Column degradation, such as the formation of a void at the column inlet or a partially blocked frit, can cause the sample to travel through different flow paths, resulting in a split peak.[2][4] Additionally, if the sample solvent is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting, especially for early eluting peaks.

Q2: Can the injection volume affect the peak shape of this compound?

Yes, a large injection volume, especially when combined with a high concentration of the analyte, can lead to column overload. When the amount of sample injected exceeds the column's capacity, it can result in various peak shape distortions, including peak fronting, tailing, and splitting. It is recommended to inject a volume that is 1-2% of the total column volume to avoid such issues. If you suspect sample overload, try reducing the injection volume or diluting the sample.

Q3: My this compound peak is split, but other compounds in the same run look fine. What should I investigate first?

If only the this compound peak is splitting, the issue is likely related to the specific interaction of this analyte with the chromatographic system or co-elution with an interfering compound. One possibility is that you are observing two closely eluting components. To check for this, try injecting a smaller sample volume; if the split peak resolves into two distinct peaks, you will need to optimize your method to improve separation. Another potential cause is the use of a sample solvent that is not compatible with the mobile phase, which can affect early eluting peaks more significantly.

Q4: All the peaks in my chromatogram, including this compound, are splitting. What does this indicate?

When all peaks in a chromatogram are split, it generally points to a problem that occurs before the separation process begins. Common culprits include a void or channel in the column packing at the inlet, a partially blocked column frit, or significant dead volume in the system connections between the injector and the column. A blocked frit can cause the sample to be distributed unevenly onto the column, leading to split peaks for all components. Similarly, voids in the column packing can create alternative flow paths for the sample.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Column-Related Peak Splitting

This guide will help you determine if your this compound peak splitting is caused by a column issue and how to resolve it.

| Symptom | Potential Cause | Troubleshooting Steps |

| All peaks are split or distorted. | Column void or channeling. | 1. Disconnect the column and reconnect it, ensuring there are no gaps between the tubing and the column port. 2. If the problem persists, try reversing and flushing the column (only if the manufacturer's instructions permit). 3. If neither step works, the column may need to be replaced. |

| All peaks are split, and system pressure has increased. | Blocked column inlet frit. | 1. Reverse-flush the column with a strong solvent. 2. If flushing does not resolve the issue, the frit may need to be replaced. 3. To prevent recurrence, use guard columns and filter your samples. |

| Peak splitting appears after a period of normal performance. | Column contamination or degradation. | 1. Flush the column with a strong solvent to remove strongly retained contaminants. 2. If peak shape does not improve, the column may have reached the end of its lifespan and should be replaced. |